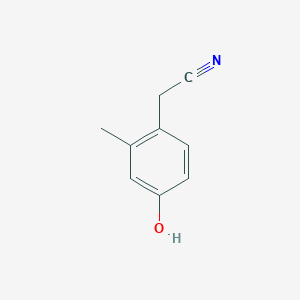
5-Benzylidene-4,4-dimethyl-1,3-dioxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzylidene-4,4-dimethyl-1,3-dioxolan-2-one is an organic compound with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol It is characterized by a dioxolane ring substituted with a benzylidene group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylidene-4,4-dimethyl-1,3-dioxolan-2-one typically involves the reaction of 4,4-dimethyl-1,3-dioxolan-2-one with benzaldehyde in the presence of a base such as potassium carbonate (K2CO3) in anhydrous ethanol . The reaction conditions are crucial for achieving high yields and purity of the product.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, cost, and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Benzylidene-4,4-dimethyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce benzyl derivatives.
Scientific Research Applications
5-Benzylidene-4,4-dimethyl-1,3-dioxolan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials due to its reactive dioxolane ring.
Mechanism of Action
The mechanism of action of 5-Benzylidene-4,4-dimethyl-1,3-dioxolan-2-one involves its interaction with various molecular targets. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, while the dioxolane ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4,4-Dimethyl-1,3-dioxolan-2-one: This compound lacks the benzylidene group and has different reactivity and applications.
Benzylidene derivatives: Compounds like benzylideneacetone share the benzylidene group but differ in the rest of the structure.
Uniqueness: 5-Benzylidene-4,4-dimethyl-1,3-dioxolan-2-one is unique due to the combination of the benzylidene group and the dioxolane ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
220788-87-4 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-benzylidene-4,4-dimethyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C12H12O3/c1-12(2)10(14-11(13)15-12)8-9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
FTAGLMVLTQUPGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=CC2=CC=CC=C2)OC(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide](/img/structure/B14252807.png)
![Ethanol, 2,2'-[[2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]ethyl]imino]bis-](/img/structure/B14252823.png)
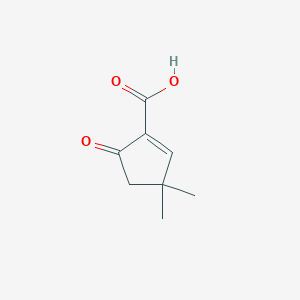
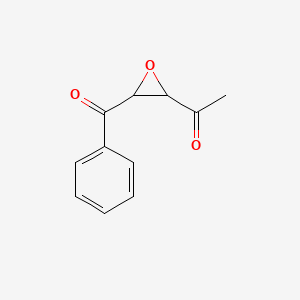
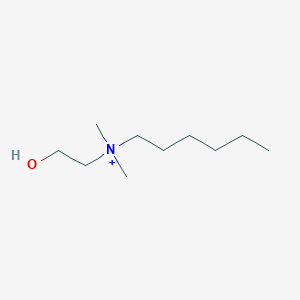
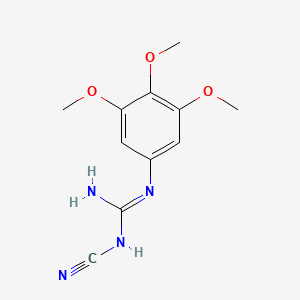

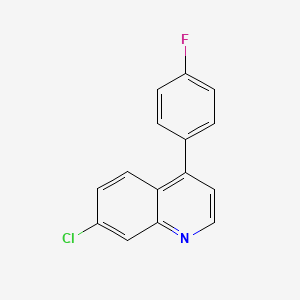
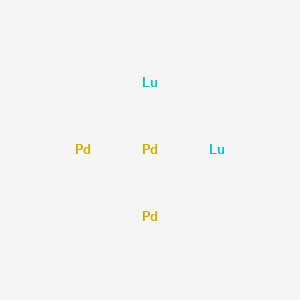
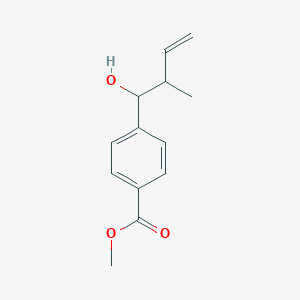
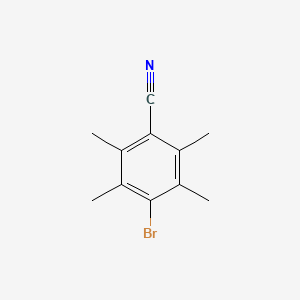
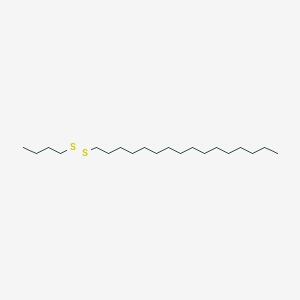
![5-[(Benzyloxy)methyl]-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B14252897.png)
